Haloxydine

Description

Structure

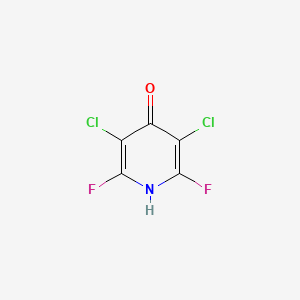

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-2,6-difluoro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl2F2NO/c6-1-3(11)2(7)5(9)10-4(1)8/h(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJAWMRVEIWPJRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=C(C1=O)Cl)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl2F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2042018 | |

| Record name | Haloxydine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2693-61-0 | |

| Record name | Haloxydine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2693-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Haloxydine [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002693610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Haloxydine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HALOXYDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EY89F0C6PF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Haloxydine Action

Homogentisate (B1232598) Solanesyltransferase (HST) Inhibition by Haloxydine

HST catalyzes a critical step in the biosynthesis of plastoquinone-9, specifically the prenylation and decarboxylation of homogentisate to form 2-methyl-6-solanesyl-1,4-benzoquinol mdpi.commdpi.com. This enzymatic reaction involves the condensation of homogentisate with solanesyl diphosphate (B83284) mdpi.comnih.gov. This compound has been identified as an efficient inhibitor of HST in various plant species, including Spinacia oleracea, Arabidopsis thaliana, and Chlamydomonas reinhardtii nih.gov.

Enzymatic Kinetics of HST-Haloxydine Interaction

Studies on the enzymatic kinetics of HST inhibition by this compound have provided insights into its interaction with the enzyme. In Chlamydomonas reinhardtii HST assays, this compound exhibits competitive inhibition with respect to homogentisate (HGA) researchgate.netscispace.comjst.go.jp. This suggests that this compound binds to the same active site on the enzyme as homogentisate, competing for the binding site nih.gov.

Kinetic data for Chlamydomonas reinhardtii HST shows a Km value for HGA of 48.54 ± 3.89 μM and for farnesyl diphosphate (FPP), a substrate replacing solanesyl diphosphate, of 22.76 ± 1.70 μM researchgate.net. The IC50 value for this compound on Chlamydomonas reinhardtii HST was reported as 9.19 µM jst.go.jp.

An interactive data table summarizing key kinetic parameters could be presented as follows:

| Enzyme Source | Substrate | Km (μM) | Inhibitor | IC50 (μM) | Ki (μM) | Inhibition Mode (vs. Substrate) |

| Chlamydomonas reinhardtii HST | Homogentisate | 48.54 ± 3.89 | This compound | 9.19 jst.go.jp | 8.5 nih.gov | Competitive researchgate.netscispace.comjst.go.jp |

| Chlamydomonas reinhardtii HST | FPP | 22.76 ± 1.70 | This compound | - | ~53 nih.gov | Uncompetitive (vs. FPP) nih.govresearchgate.net |

Note: In an interactive table, users might be able to sort by column, filter by enzyme source or substrate, or click on values for more details.

Competitive and Allosteric Modes of Inhibition

Research indicates that this compound primarily acts as a competitive inhibitor with respect to homogentisate researchgate.netscispace.comjst.go.jp. This competitive binding prevents the natural substrate, homogentisate, from accessing the enzyme's active site, thereby blocking the initial step of plastoquinone (B1678516) biosynthesis nih.gov.

While competitive inhibition with respect to homogentisate is well-supported, studies have also observed uncompetitive inhibition with respect to the prenyl diphosphate substrate (such as farnesyl diphosphate) in Chlamydomonas reinhardtii HST nih.govresearchgate.net. This suggests a more complex interaction where this compound may bind to the enzyme-substrate complex (specifically, the enzyme bound to the prenyl diphosphate), affecting the catalytic efficiency nih.gov. This mixed mode of inhibition indicates that this compound's interaction with HST is not limited to simple competition at the homogentisate binding site and may involve binding to other sites or influencing conformational changes in the enzyme upon prenyl diphosphate binding nih.gov.

This compound as a Suicide Substrate Mimicry Agent

This compound has been described as acting as a suicide inhibitor mimicking homogentisate binding mdpi.comsemanticscholar.org. A suicide inhibitor is a molecule that is catalytically processed by the enzyme to a reactive form that then irreversibly inactivates the enzyme. While the term "suicide inhibitor" is used mdpi.comsemanticscholar.org, other sources describe this compound as a "dead end mimic" of homogentisate nih.govnih.gov. A dead-end inhibitor binds tightly to the enzyme but is not processed, effectively removing the enzyme from the catalytic cycle. The description of this compound mimicking homogentisate binding aligns with its competitive inhibition observed with respect to this substrate nih.govnih.gov. Further detailed mechanistic studies would be required to definitively classify this compound's interaction as true suicide inhibition involving catalytic activation.

Impact on Plastoquinone Biosynthesis Pathway Flux

Inhibition of HST by this compound directly impacts the flux through the plastoquinone biosynthesis pathway. Since HST catalyzes the first committed step in this pathway – the condensation of homogentisate and solanesyl diphosphate – its inhibition leads to a significant reduction in the production of plastoquinone mdpi.commdpi.com. Plastoquinone is an essential electron carrier in the photosynthetic electron transport chain and also serves as a crucial cofactor for phytoene (B131915) desaturase (PDS), an enzyme involved in carotenoid biosynthesis mdpi.comnih.gov.

Studies have shown that plants treated with this compound exhibit decreased levels of plastoquinone and accumulate homogentisate, the substrate for HST mdpi.com. This accumulation of the substrate and depletion of the product is a direct consequence of HST inhibition, confirming its role as the target site mdpi.com.

Subsequent Disruptions in Carotenoid Biosynthesis

The reduction in plastoquinone levels due to HST inhibition by this compound has a direct downstream effect on carotenoid biosynthesis. Plastoquinone acts as a required cofactor for phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway responsible for introducing double bonds into phytoene mdpi.comnih.gov. With reduced levels of plastoquinone, the activity of PDS is impaired mdpi.comnih.gov.

The inhibition of PDS activity leads to a blockage in the synthesis of colored carotenoids further down the pathway mdpi.comnih.gov. This disruption results in the accumulation of colorless carotenoid precursors like phytoene nih.gov.

Mechanistic Linkages to Chlorophyll (B73375) Photooxidation and Photosynthetic System Dysfunction

Carotenoids play a vital protective role in photosynthetic organisms by quenching excess light energy and scavenging reactive oxygen species, thereby preventing photooxidative damage to chlorophyll and the photosynthetic apparatus nih.govresearchgate.net. The disruption of carotenoid biosynthesis caused by this compound's inhibition of HST leads to a deficiency in these protective pigments mdpi.comnih.gov.

In the absence of sufficient carotenoids, chlorophyll molecules become vulnerable to photooxidation, particularly under high light conditions nih.govresearchgate.netcapes.gov.broup.com. Absorbed light energy that cannot be efficiently utilized or dissipated by carotenoids leads to the formation of damaging reactive oxygen species researchgate.net. This results in the degradation of chlorophyll, a process known as photobleaching, which is a characteristic symptom observed in plants treated with this compound and other inhibitors of carotenoid or plastoquinone biosynthesis mdpi.comnih.govresearchgate.netcapes.gov.broup.com.

The loss of chlorophyll directly impairs the plant's ability to capture light energy, leading to a severe dysfunction of the photosynthetic system capes.gov.broup.com. The structural integrity of chloroplasts can also be affected, with observations of chloroplast breakdown and impaired development of the lamellar system in treated plants capes.gov.broup.com. This cascade of events, initiated by HST inhibition, ultimately leads to the cessation of photosynthesis and plant death.

Comparative Analysis of this compound's Mechanism Across Diverse Plant Species

This compound is recognized primarily as a herbicide that acts by inhibiting homogentisate solanesyltransferase (HST) nih.govmetabolomicsworkbench.orgwikidata.orgpublicationslist.org. This enzyme plays a crucial role in the plastoquinone (PQ) biosynthesis pathway nih.govmetabolomicsworkbench.orgwikidata.orgpublicationslist.org. Plastoquinone is essential for carotenoid biosynthesis; thus, inhibiting HST disrupts carotenoid production, leading to photobleaching and ultimately plant death nih.govmetabolomicsworkbench.org.

Research indicates that the effects of this compound can vary across different plant species. Studies on mature leaves treated with this compound demonstrated effects ranging from slight swelling of chloroplasts to complete breakdown, with the severity depending on the specific plant species nih.gov. This suggests that while the primary target might be conserved, the downstream physiological responses or the sensitivity of the cellular structures can differ between species.

The variation in plant responses to herbicides, including this compound, can be attributed to a combination of factors. These include potential differences in the target enzyme (HST) structure across species, which could affect the binding affinity of the herbicide (target-site resistance) wikipedia.orgwikipedia.org. Additionally, non-target-site resistance mechanisms, such as differential uptake, translocation, or metabolism of the herbicide within different plant species, can influence the effective concentration reaching the target site and thus contribute to varying levels of sensitivity wikipedia.orgwikipedia.orgwikidata.org. While specific data on this compound's interaction with different HST isoforms or its metabolic fate in various plant species is limited in the provided sources, these general mechanisms of herbicide resistance offer plausible explanations for the observed species-specific differences in response to this compound treatment.

The comparative metabolic data from studies using HST inhibitors like cyclopyrimorate (B1669518) in different plant species highlight the conserved nature of the biochemical pathway being targeted. The following table summarizes the observed changes in key metabolites in A. thaliana, B. juncea, and S. juncoides upon treatment with an HST inhibitor, illustrating the similar biochemical response across these species.

| Plant Species | Homogentisate (HGA) Levels | Plastoquinone (PQ) Levels |

| Arabidopsis thaliana | Accumulated significantly | Decreased significantly |

| Brassica juncea | Accumulated | Decreased |

| Sesbania juncoides | Accumulated | Decreased |

This table is based on findings indicating a similar pattern of HGA accumulation and PQ decrease in these species when treated with an HST inhibitor nih.govwikidata.org.

Structural Basis of Haloxydine Target Interactions

Computational Modeling of Haloxydine Binding to HST Active Sites

Computational methods, such as molecular docking and dynamics simulations, are valuable tools for investigating the binding of small molecules like this compound to target proteins at the atomic level. These techniques provide insights into the preferred binding poses, interaction energies, and the dynamic behavior of the ligand-protein complex.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the optimal binding orientation and conformation of a ligand within the active site of a target protein. mdpi.comnih.govtubitak.gov.trmdpi.comnih.gov. It estimates the binding affinity based on scoring functions that evaluate the complementarity of the interacting molecules. nih.gov. Molecular dynamics (MD) simulations, on the other hand, provide a dynamic view of the ligand-protein interaction over time. mdpi.comnih.govtubitak.gov.trmdpi.comnih.govnews-medical.netnih.govresearchgate.net. MD simulations allow for the assessment of the stability of the docked complex and the flexibility of the protein and ligand upon binding. mdpi.comnih.govmdpi.comnih.gov. While specific detailed studies on this compound's interaction with HST using these methods were not extensively detailed in the search results, the principles of molecular docking and dynamics simulations are widely applied in studying enzyme-inhibitor interactions to understand binding modes and stability. mdpi.comnih.govtubitak.gov.trmdpi.comnih.govnews-medical.netnih.govresearchgate.net.

Identification of Key Amino Acid Residues in Ligand Binding

Structure-Activity Relationship (SAR) Studies of this compound Core and Analogs

Structure-Activity Relationship (SAR) studies are fundamental in medicinal and agricultural chemistry to understand how modifications to a compound's chemical structure affect its biological activity. drugdesign.orgrsc.orgazolifesciences.combrieflands.com. For this compound, SAR studies would involve synthesizing analogs with variations in the core pyridine (B92270) ring and its substituents (chlorine and fluorine atoms) and evaluating their HST inhibitory potency.

Influence of Substituent Modifications on Binding Affinity and Inhibitory Potency

Variations in the type, number, and position of substituents on the this compound core can significantly influence its binding affinity to HST and its inhibitory potency. SAR studies would quantify these effects, for instance, by determining the IC50 values (concentration required for 50% inhibition) of different analogs. nih.gov. These studies help in understanding the specific roles of the chlorine and fluorine atoms, as well as the hydroxyl group, in the interaction with HST. For example, changes in electronegativity, steric bulk, or hydrogen bonding capabilities introduced by substituent modifications can alter the fit within the active site and the strength of the interactions with key residues. Although detailed data tables showing the impact of specific substituent modifications on this compound's activity were not retrieved, the principle is well-established in SAR studies across various compound classes and targets. rsc.orgbrieflands.com.

Rational Design Principles Derived from this compound Structural Insights

Insights gained from computational modeling and SAR studies on this compound can inform the rational design of novel and more potent HST inhibitors. Rational design involves using structural and mechanistic information about the target and existing ligands to design new molecules with improved properties. mdpi.comresearchgate.netnih.gov.

By understanding how this compound binds to HST and which structural features are essential for its activity, researchers can design new compounds that mimic the favorable interactions observed with this compound while potentially improving binding affinity, selectivity, or other desirable properties. This can involve incorporating the identified pharmacophoric elements into new chemical scaffolds or optimizing the existing this compound structure based on the detailed understanding of its interactions with the HST active site. The development of other HST inhibitors, such as cyclopyrimorate (B1669518), which was launched commercially, suggests that this compound has served as a starting point or inspiration for the discovery of new compounds targeting this enzyme. mdpi.commdpi-res.comresearchgate.net. Rational design strategies can leverage computational tools to predict the binding of newly designed molecules and prioritize synthesis and testing of the most promising candidates. mdpi.comresearchgate.netnih.gov.

Synthetic Methodologies and Chemical Derivatization in Haloxydine Research

Research Approaches to the Chemical Synthesis of Haloxydine and Related Pyridine (B92270) Derivatives

The chemical synthesis of this compound, chemically known as 3,5-dichloro-2,6-difluoro-1H-pyridin-4-one or 3,5-dichloro-2,6-difluoropyridin-4-ol, and related pyridine derivatives often involves multi-step processes starting from readily available precursors. Research in this area focuses on developing efficient and selective routes to access the core pyridine ring system with specific substitution patterns.

One common strategy for synthesizing chlorinated pyridine derivatives, including the structural scaffold of this compound, involves the hydrolysis of substituted picolinonitriles. For instance, 3,4,5,6-tetrachloropicolinonitrile can serve as a starting material, undergoing amination-hydrolysis under specific conditions to yield 4-amino-3,5,6-trichloropicolinic acid (Picloram), a compound structurally related to this compound. While this process primarily yields the carboxylic acid, modifying reaction conditions, such as using dilute acids or bases or employing transition metal catalysts, could potentially lead to amide intermediates or other derivatives.

Another approach in the synthesis of substituted pyridines involves the conversion of glutarimide (B196013) derivatives. For example, [2,6-14C] glutarimide can be converted to [2,6-14C] 2,6-dichloropyridine (B45657) through treatment with phosphorous penta- and trichlorides. researchgate.net Subsequent reactions can introduce other substituents and modifications to the pyridine ring. Research has also explored the synthesis of stable isotopes of auxinic herbicides like 4-amino-3,5,6-trichloropicolinic acid, utilizing intermediates derived from compounds like pentachloropyridine. researchgate.netresearchgate.net

Research into the synthesis of novel pyridine-based agrochemicals highlights various synthetic strategies for creating diverse substitution patterns on the pyridine ring. This includes the introduction of trifluoromethyl groups, which is a significant area of research in agrochemistry due to the impact of fluorine on biological activity. jst.go.jp Methods involve chlorination and fluorination of picoline derivatives. jst.go.jp The synthesis of 6-aryl-4-aminopicolinates, related to the picolinic acid class that includes compounds structurally similar to this compound, can be achieved from 4-amino-3,5,6-trichloropicolinic acid or its esters and derivatives. google.com Processes may involve coupling the acid with an alcohol or forming the acid chloride followed by reaction with an alcohol. google.com

Data from research on the synthesis of related pyridine compounds can illustrate the conditions and yields associated with specific transformations. While direct detailed synthetic routes for this compound itself from recent research were not extensively detailed in the search results beyond its identification and properties, the methodologies applied to similar chlorinated and fluorinated pyridines and picolinic acid derivatives provide insight into the potential synthetic strategies.

Strategies for the Preparation of Structurally Modified this compound Analogs

The preparation of structurally modified this compound analogs is a key aspect of research aimed at discovering compounds with altered or improved biological activities. This involves systematic modifications of the this compound structure, including changes to the substituents on the pyridine ring.

One strategy involves modifying the substitution pattern on the pyridine ring. Research on picolinic acid derivatives, which share the pyridine core with this compound, demonstrates the impact of substituents at different positions on herbicidal activity. For example, studies have explored introducing aryl or heteroaryl groups at the 6-position of the picolinic acid scaffold to develop new synthetic auxin herbicides. nih.govmdpi.commdpi.com These studies involve designing and synthesizing series of compounds with variations in the introduced group and evaluating their biological activity to establish structure-activity relationships (SAR). nih.govmdpi.commdpi.com

Another approach is the modification of functional groups. While this compound is a pyridinol, related compounds like picloram (B1677784) are picolinic acids or their derivatives (e.g., amides or esters). rpicorp.com Research on converting 4-amino-3,5,6-trichloropicolinic acid to its amide, 4-amino-3,5,6-trichloropicolinamide, involves activating the carboxylic acid group. This highlights the potential for modifying the hydroxyl group of this compound or incorporating different functional groups through synthetic transformations.

Scaffold hopping, a strategy where the core structure is modified while retaining or improving activity, is also employed in the design of new herbicides based on pyridine scaffolds. nih.govnih.gov This involves replacing parts of the molecule with different ring systems or linkers to create novel analogs. For instance, studies have explored replacing the pyrazolyl group in certain picolinic acid derivatives with an indazolyl group. nih.gov

Detailed research findings on the synthesis and activity of analogs can be presented in tables, illustrating the structural variations and corresponding biological effects. For example, studies on novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids show varying levels of inhibitory activity against plant growth depending on the specific aryl substituent. nih.govmdpi.com

Development of Prodrug Forms and Biologically Active Metabolites in Research Contexts

Research into prodrug forms and biologically active metabolites of agrochemicals like this compound or related pyridine herbicides is important for understanding their behavior in biological systems and potentially improving their efficacy or selectivity.

Prodrug strategies involve chemically modifying an active compound to alter its properties, such as solubility, permeability, or targeting, with the expectation that the parent drug will be regenerated in situ through biological or chemical transformation. mdpi.com This approach has attracted attention in agrochemical research to optimize the delivery and activity of compounds. mdpi.com Examples of prodrugs in agrochemistry include bioprecursor prodrugs and carrier-linked prodrugs. mdpi.com While specific research on this compound prodrugs was not prominently featured in the search results, the principles of prodrug design applied to other agrochemicals with similar functional groups or targets could be relevant. For instance, modifying carboxylic acid or hydroxyl groups through esterification or other linkages are common strategies in prodrug design.

The study of biologically active metabolites involves identifying and characterizing the compounds that are formed when the parent compound is metabolized within a biological system, such as a plant or soil microorganisms. These metabolites can retain, have altered, or lose the biological activity of the parent compound. Metabolite profiling and identification techniques, often utilizing techniques like liquid chromatography-mass spectrometry (LC-MS), are employed in these studies. wuxiapptec.comnih.gov

Research on related picolinic acid herbicides, such as cyclopyrimorate (B1669518), has involved identifying metabolites that retain herbicidal activity. mdpi.com This suggests that understanding the metabolic fate of this compound or its analogs could reveal active species responsible for the observed effects. While direct information on this compound metabolites was not detailed, research on the metabolism of other pyridine-based herbicides provides a framework for such investigations. For example, studies on the uptake, translocation, and metabolism of 4-amino-3,5,6-trichloropicolinic acid (picloram) in plants have been conducted using radiolabeled compounds. researchgate.net

The identification of metabolites often involves comparing analytical data (e.g., mass spectra, retention times) with reference standards or databases. nih.gov Challenges in metabolite identification in metabolomics research highlight the importance of using reference standards for verification. nih.gov

Research in this area contributes to a more complete understanding of how this compound and its derivatives interact with biological systems, which can inform the design of new, more effective, or more environmentally friendly compounds.

Resistance Mechanisms and Overcoming Strategies in Hst Inhibition Research

Biochemical Basis of Target-Site Resistance in Plants to HST Inhibitors

Target-site resistance (TSR) involves alterations to the herbicide's molecular target, typically an enzyme, which reduces the herbicide's binding affinity or effectiveness wikipedia.orgbmrb.ionih.gov. For HST inhibitors like Haloxydine, TSR would involve changes to the HST enzyme itself. These changes are commonly caused by mutations in the gene encoding the target protein nih.govfishersci.ca. While specific detailed studies on target-site resistance mutations directly conferring resistance to this compound were not extensively found in the provided search results, the principles observed for other herbicide target sites are applicable.

TSR can also occur through increased expression of the target enzyme, requiring higher herbicide concentrations to achieve a lethal effect wikipedia.orgnih.govpublications.qld.gov.au. This can be a result of gene amplification or altered gene regulation nih.govpublications.qld.gov.aunih.gov.

Analysis of HST Gene Mutations Conferring Resistance

Research on target-site resistance in other herbicide classes, such as Acetolactate Synthase (ALS) or Acetyl-CoA Carboxylase (ACCase) inhibitors, has identified specific amino acid substitutions in the target enzymes that confer resistance uni-freiburg.degoogle.com. These mutations can alter the shape of the binding site, preventing or reducing the herbicide's ability to interact with the enzyme effectively bmrb.ionih.govfishersci.ca.

For HST inhibitors, resistance could theoretically arise from mutations in the HST gene leading to amino acid changes in the HST enzyme. These changes might affect the enzyme's affinity for the inhibitor while ideally retaining its catalytic activity with its natural substrate, homogentisate (B1232598) herts.ac.ukwikipedia.org. The identification and characterization of such mutations would typically involve sequencing the HST gene from resistant weed populations and conducting in vitro enzyme assays to confirm reduced inhibitor sensitivity google.com. While this compound has been shown to be a competitive inhibitor of homogentisate binding to HST in Chlamydomonas reinhardtii, detailed analyses of specific resistance-conferring HST gene mutations in weeds exposed to HST inhibitors were not prominent in the provided literature herts.ac.ukwikipedia.org.

Investigation of Non-Target Site Resistance Mechanisms Relevant to this compound (e.g., Enhanced Metabolism)

Non-target-site resistance (NTSR) encompasses mechanisms that reduce the amount of active herbicide reaching the target site, without directly altering the target protein wikipedia.orgbmrb.ionih.gov. Enhanced herbicide metabolism is a particularly concerning and increasingly common NTSR mechanism fishersci.campg.deuni.lu. Plants can detoxify herbicides through enzymatic processes, often involving cytochrome P450 monooxygenases, glutathione (B108866) S-transferases, and UDP-glucosyltransferases nih.gov. These enzymes can modify the herbicide molecule, rendering it less phytotoxic or facilitating its sequestration or degradation bmrb.ionih.govfishersci.cauni.lu.

For HST inhibitors like this compound, enhanced metabolism could involve plant enzymes breaking down or conjugating the herbicide molecule before it can effectively inhibit HST. This would require investigating the metabolic fate of this compound in susceptible versus resistant plants. While the provided search results discuss enhanced metabolism as a significant NTSR mechanism for various herbicides, specific research detailing the metabolic pathways involved in the detoxification of this compound in resistant weeds was not a primary focus nih.govfishersci.campg.deuni.lu. Other NTSR mechanisms include reduced herbicide absorption or translocation, and sequestration of the herbicide away from its site of action nih.govnih.govmpg.de. NTSR mechanisms are often polygenic, making them more complex to understand and manage compared to TSR nih.gov.

Research into Novel Compounds and Strategies to Bypass Existing Resistance Mechanisms

The emergence of herbicide resistance necessitates the development of novel compounds and strategies to overcome existing resistance mechanisms. One approach is the discovery of herbicides with new modes of action, targeting different plant processes or enzymes that have not been subject to selection pressure pic.intherts.ac.uk. Cyclopyrimorate (B1669518), another HST inhibitor, represents a more recently developed herbicide targeting this pathway pic.intnih.govherts.ac.ukherts.ac.uk.

For target-site resistance, strategies include developing inhibitors that can bind effectively to the modified target enzyme, potentially through rational design based on the structural understanding of resistant enzyme variants. Designing inhibitors with self-adaptive conformations has been proposed as a strategy to maintain efficacy against target mutations.

To counter enhanced metabolism, research focuses on identifying the specific enzymes involved in herbicide detoxification in resistant weeds and developing herbicides or herbicide safeners that can bypass or inhibit these metabolic pathways nih.gov. Prodrug strategies can also be employed to improve herbicide delivery and efficacy, potentially overcoming some resistance mechanisms herts.ac.uk. Integrated weed management strategies that combine chemical control with cultural practices, such as crop rotation and mechanical weeding, are also crucial for delaying the evolution of resistance and managing resistant populations.

Environmental Research on Haloxydine in Model Systems

Study of Degradation Pathways and Metabolite Formation in Controlled Environmental Matrices

Information specifically detailing the degradation pathways and metabolite formation of haloxydine in controlled environmental matrices is limited in the provided search results. However, general information on herbicide degradation in soil mentions processes such as breakdown by sunlight, microorganisms, or chemical reactions with water googleapis.com. The persistence of herbicides in soil can vary, with degradation rates influenced by factors like soil type, moisture content, temperature, microflora, rate of application, and method of incorporation kalro.org.

While a specific degradation pathway for this compound is not explicitly described, research on cyclopyrimorate (B1669518), a herbicide developed from this compound, indicates that a metabolite, des-morpholinocarbonyl cyclopyrimorate (DMC), is detected in plants and shows stronger HST inhibitory activity than cyclopyrimorate itself mdpi.comjst.go.jp. This suggests that metabolic transformation can occur within biological systems, potentially leading to the formation of active or inactive metabolites.

Research on Sorption, Leaching, and Volatilization in Soil and Aqueous Systems

Research indicates that volatilization is considered a significant loss pathway for this compound from soil scribd.compic.int. Studies have shown a 90% recovery of applied radioactive this compound from soil after 21 days, attributed to volatilization pic.int. The vapor pressure of this compound is reported as 2.7 x 10⁻³ kPa at 25ºC, and its Henry's Law constant is 4.31 x 10⁻² Pa.m³/mol at 25ºC, supporting its potential for volatilization pic.int.

Sorption of herbicides onto soil particles can impede their movement in soil kalro.org. Organic matter is considered more important than clays (B1170129) in the adsorption of many herbicides once incorporated into the soil kalro.org. Soil moisture content can affect adsorption, as water and herbicide molecules may compete for adsorption sites on soil colloids umanitoba.ca. High soil moisture can increase herbicide availability for plant uptake by desorbing it from the colloid umanitoba.ca.

This compound has been reported to leach readily bcpc.org. Studies on the movement of this compound in different soil types showed that it penetrated to a depth of 45 cm in sandy loam soil but showed no further movement in clay soil after a certain period umanitoba.ca. This highlights the influence of soil properties on the leaching potential of this compound umanitoba.ca.

Transport and Distribution Dynamics within Experimental Plant-Soil Compartments

The transport and distribution of herbicides within plant-soil systems are influenced by factors such as soil properties, herbicide properties, and plant characteristics umanitoba.canih.gov. Herbicides can be transported in soil through mass flow with water or diffusion umanitoba.ca. Plant uptake from the soil solution is influenced by factors such as soil moisture, which affects the availability of the herbicide umanitoba.ca.

While detailed studies specifically on the transport and distribution dynamics of this compound within experimental plant-soil compartments are not extensively described in the provided results, general principles of herbicide uptake and translocation in plants apply nih.govwuxal.comebsco.com. Plants can take up substances from the soil through their roots, and transport within the plant occurs through the xylem and phloem vessels wuxal.comebsco.com. The uptake and translocation of chemicals in plants are influenced by factors including chemical hydrophobicity, ionization properties, pH, and transpiration rates nih.gov.

Research on other herbicides indicates that they can be translocated within plants and even released back into the rhizosphere from roots nih.gov. The distribution within the plant can be even, leading to the death of the entire plant in some cases nih.gov.

Data on the persistence of this compound in soil suggests variations depending on soil type and application rate. In sandy loam soil, 42% to 77% of applied this compound persisted, while in clay soil, 21% to 68% persisted, with higher application rates resulting in a greater percentage degraded umanitoba.ca.

Here is a summary of some environmental fate properties of this compound based on the search results:

| Property | Value | Source |

| Soil DT₅₀ (loamy/humous sandy) | c. 34 weeks | scribd.com |

| Volatilization from soil | 90% recovery AR (21 days) | pic.int |

| Vapor pressure (25ºC) | 2.7 x 10⁻³ kPa | pic.int |

| Henry's Law constant (25ºC) | 4.31 x 10⁻² Pa.m³/mol | pic.int |

| Leaching Potential | Reported to leach readily | bcpc.org |

| Persistence in Sandy Loam Soil | 42-77% persisted (varying rates) | umanitoba.ca |

| Persistence in Clay Soil | 21-68% persisted (varying rates) | umanitoba.ca |

Advanced Methodologies and Tools Utilized in Haloxydine Research

In Vitro Enzymatic Assay Systems for HST Activity Measurement and Inhibitor Screening

In vitro enzymatic assays are fundamental to studying the direct interaction between Haloxydine and its target enzyme, HST. These systems allow for the measurement of enzyme activity in a controlled environment and the assessment of inhibitor potency and kinetics.

Studies have established in vitro assay systems using recombinant HST from various plant species, including Chlamydomonas reinhardtii and Arabidopsis thaliana, expressed in E. coli. jst.go.jpnih.govnih.gov These assays typically involve incubating the enzyme with its substrates, homogentisate (B1232598) (HGA) and a prenyl diphosphate (B83284) (such as farnesyl diphosphate or solanesyl diphosphate), and measuring the formation of the product, 2-methyl-6-solanesyl-1,4-benzoquinol (MSBQ) or related prenylated benzoquinols. jst.go.jpnih.govnih.govnih.gov

This compound has been shown to effectively inhibit HST activity in these in vitro systems. researchgate.netnih.gov Kinetic analyses using these assays have revealed that this compound acts as a competitive inhibitor with respect to homogentisate. researchgate.netjst.go.jp For instance, in C. reinhardtii HST assays, this compound exhibited competitive inhibition with respect to HGA and uncompetitive inhibition with respect to farnesyl diphosphate (FPP), a substrate analogue. researchgate.net

Data from in vitro HST assays comparing this compound with other compounds, such as des-morpholinocarbonyl cyclopyrimorate (B1669518) (DMC), a metabolite of the herbicide cyclopyrimorate which also targets HST, provide insights into relative inhibitory activities. jst.go.jpnih.gov

| Compound | IC₅₀ (µM) | Inhibition Rate at 200 µM |

| This compound | 9.19 jst.go.jpnih.gov | Not specified in source |

| DMC | 3.93 jst.go.jpnih.gov | 99% jst.go.jpnih.gov |

| Cyclopyrimorate | 561 (weak) nih.gov | Not specified in source |

Note: IC₅₀ values indicate the concentration of inhibitor required to reduce the enzyme activity by half.

These in vitro assays are critical for confirming the direct enzymatic target of this compound and for characterizing the nature of its inhibition. researchgate.netjst.go.jpnih.gov

Metabolomic Profiling Techniques for Pathway Disruption Analysis

Metabolomic profiling involves the comprehensive analysis of small molecules (metabolites) within a biological system. This technique is valuable for understanding how a compound like this compound disrupts metabolic pathways. By comparing the metabolome of treated organisms with that of untreated controls, researchers can identify metabolites that accumulate or decrease, providing evidence of which pathways are affected.

Given that this compound inhibits HST, an enzyme in the plastoquinone (B1678516) biosynthesis pathway, metabolomic analysis can be used to detect changes in the levels of pathway intermediates. Inhibition of HST is expected to lead to the accumulation of its substrate, homogentisate (HGA), and a decrease in downstream products like plastoquinone. researchgate.netjst.go.jpnih.gov

While specific detailed metabolomic data directly linked to this compound treatment in published studies were not extensively found in the search results, the principle of using metabolomics to confirm the target site of HST inhibitors like cyclopyrimorate (which has a similar mode of action to this compound) is well-documented. researchgate.netjst.go.jp Studies on cyclopyrimorate, for example, have shown accumulation of HGA and a decrease in PQ in treated plants, supporting HST as the target. researchgate.netjst.go.jpnih.gov This approach would be directly applicable to studying the metabolic effects of this compound.

Metabolomic analysis techniques, such as liquid chromatography-mass spectrometry (LC-MS), are commonly employed for identifying and quantifying metabolites in biological samples. researchgate.netmdpi.com These techniques can reveal broader metabolic perturbations beyond the immediate target pathway, offering a systems-level view of the compound's effects. drtsoukalas.commdpi.comnih.gov

Genetic Screenings and Mutagenesis Approaches for Target and Resistance Gene Identification

Genetic approaches, including forward and reverse genetics, are powerful tools for identifying the molecular targets of bioactive compounds and understanding mechanisms of resistance.

Forward genetic screening involves identifying organisms with altered responses to a compound (e.g., resistance or hypersensitivity) and then mapping the genetic mutation responsible for the phenotype. This can directly lead to the identification of the compound's target protein or genes involved in its metabolism or transport. Genomic sequencing of resistant individuals can pinpoint mutations in target genes or other genes conferring resistance. researchgate.netresearchgate.net

Mutagenesis techniques are used to generate genetic variation within a population, increasing the likelihood of identifying individuals with altered sensitivity to this compound. biorxiv.orgwikipedia.org By exposing organisms (e.g., plants or algae) to mutagens and screening for resistance, researchers can isolate mutants with alterations in the HST gene or other genes that contribute to resistance.

While direct examples of genetic screens and mutagenesis specifically for this compound resistance were not prominently featured in the search results, these methodologies have been successfully applied to identify the targets and resistance mechanisms of other herbicides, including those targeting different pathways. researchgate.netresearchgate.netmdpi.comnih.govnih.govscielo.br For instance, genomic sequencing of resistant Arabidopsis thaliana progeny was used to confirm dihydroorotate (B8406146) dehydrogenase (DHODH) as the target of a different herbicide class. researchgate.netresearchgate.net The principles of these genetic approaches are directly transferable to this compound research to identify target-site mutations in HST or non-target-site resistance mechanisms involving genes related to uptake, metabolism, or detoxification. nih.govscielo.br

Spectroscopic and Biophysical Methods for Ligand-Target Interaction Characterization

Spectroscopic and biophysical methods provide detailed information about the interaction between a small molecule like this compound and its protein target, HST, including binding affinity, stoichiometry, and conformational changes.

Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and various spectroscopic methods (e.g., fluorescence spectroscopy, nuclear magnetic resonance (NMR)) can be used to characterize the binding event. SPR and ITC can quantify binding kinetics and thermodynamics, providing insights into the strength and nature of the interaction. ufl.edu Spectroscopic methods can probe conformational changes in the protein upon ligand binding or provide structural information about the complex.

While specific applications of these methods directly characterizing the this compound-HST interaction were not detailed in the search results, these techniques are standard in target validation and ligand-binding studies for other protein targets. researchgate.netresearchgate.netufl.edu For example, biophysical assays were used in conjunction with enzymatic assays and structural studies to confirm DHODH as the target of a novel herbicide class. researchgate.netresearchgate.net Applying these methods to this compound and HST would provide crucial data on the molecular basis of their interaction.

Mass spectrometry (MS) coupled with chromatography (e.g., HPLC-MS) is also a powerful tool used in enzymatic assays to detect and quantify reaction substrates and products, as demonstrated in HST activity measurements. nih.gov This allows for precise monitoring of the enzymatic reaction and the effect of inhibitors. nih.gov

Application of Bioinformatics and Chemoinformatics in Compound Design and Analysis

Bioinformatics and chemoinformatics play increasingly vital roles in modern chemical research, including the study and potential design of compounds like this compound.

Bioinformatics involves the computational analysis of biological data, such as protein sequences and structures. It can be used to identify homologous HST enzymes in different species, predict protein structure, and analyze potential binding sites for inhibitors. nih.gov Multiple sequence alignments of HST enzymes from various organisms can highlight conserved regions that might be important for substrate binding or catalysis and thus potential targets for inhibitor design. nih.gov

Chemoinformatics applies computational techniques to chemical data. This includes the creation and analysis of chemical libraries, quantitative structure-activity relationship (QSAR) modeling, and virtual screening. iiitd.edu.inresearchgate.netu-strasbg.frfrontiersin.org Chemoinformatics tools can be used to analyze the structural properties of this compound and related compounds, build models that correlate chemical structure with HST inhibitory activity, and virtually screen databases of compounds to identify potential new HST inhibitors with improved properties. mdpi.comiiitd.edu.inresearchgate.netfrontiersin.org

Computer-aided drug design (CADD) approaches, which integrate bioinformatics and chemoinformatics, can be used to simulate the binding of this compound to the HST enzyme, predict binding modes, and guide the design of novel analogues with enhanced potency or selectivity. mdpi.comresearchgate.netfrontiersin.org Techniques like molecular docking and molecular dynamics simulations fall under this category. mdpi.comiiitd.edu.infrontiersin.org

The combination of bioinformatics and chemoinformatics facilitates a more rational approach to understanding compound activity and designing new molecules, reducing the need for extensive experimental screening. iiitd.edu.inresearchgate.netfrontiersin.org This integrated approach is becoming standard in the discovery and optimization of bioactive compounds. mdpi.comresearchgate.netfrontiersin.org

Comparative Academic Studies of Haloxydine

Comparison of Haloxydine with Other Bleaching Herbicide Classes (e.g., PDS and HPPD Inhibitors)

Bleaching herbicides represent a class of compounds that disrupt pigment biosynthesis in plants, primarily affecting carotenoids and chlorophyll (B73375), leading to a visually striking whitening or "bleaching" effect on foliage nih.gov. These herbicides typically target enzymes within the carotenoid or plastoquinone (B1678516) biosynthesis pathways nih.gov. While this compound inhibits HST in the plastoquinone biosynthesis pathway, other well-known bleaching herbicide classes target different enzymes within these interconnected pathways.

Phytoene (B131915) desaturase (PDS) inhibitors, for instance, directly block the desaturation of phytoene, an early step in carotenoid biosynthesis nih.gov. Examples of PDS inhibitors include norflurazon (B1679920) jst.go.jpresearchgate.net. Inhibition of PDS leads to the accumulation of phytoene and a deficiency in downstream carotenoids researchgate.net.

Another significant class of bleaching herbicides comprises 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors jst.go.jpnih.gov. HPPD is an enzyme that catalyzes the formation of homogentisate (B1232598) (HGA), a precursor for plastoquinone biosynthesis jst.go.jpunl.edu. HPPD inhibitors, such as mesotrione (B120641), indirectly affect carotenoid biosynthesis by depleting the pool of plastoquinone, which serves as a cofactor for PDS jst.go.jpnih.gov.

This compound's target, HST, acts downstream of HPPD in the plastoquinone biosynthesis pathway jst.go.jpnih.gov. HST catalyzes the prenylation and decarboxylation of HGA to form 2-methyl-6-solanesyl-1,4-benzoquinol, an intermediate in plastoquinone-9 biosynthesis jst.go.jpnih.govmdpi.comresearchgate.net. Therefore, while PDS inhibitors directly impact carotenoid synthesis and HPPD inhibitors affect a precursor to the PDS cofactor, this compound inhibits an enzyme directly involved in the synthesis of the plastoquinone cofactor itself jst.go.jpnih.gov. This distinct target site differentiates this compound from both PDS and HPPD inhibitors within the broader category of bleaching herbicides.

Comparative Biochemical Efficacy and Selectivity Studies in Research Plant Models

Biochemical studies have focused on characterizing the inhibitory activity of this compound against HST in plant systems. In vitro assays using HST enzymes from model plants like Chlamydomonas reinhardtii and Arabidopsis thaliana have demonstrated that this compound acts as an inhibitor of this enzyme jst.go.jpresearchgate.net. Research using an in vitro assay system from C. reinhardtii showed that this compound is a competitive inhibitor with respect to homogentisate jst.go.jpresearchgate.net.

Comparative studies evaluating the efficacy of different compounds in inhibiting HST have been conducted. For example, in vitro assays using A. thaliana HST extracted from E. coli showed that this compound inhibited the enzyme with an IC50 value of 9.19 µM jst.go.jpnih.gov. In the same study, des-morpholinocarbonyl cyclopyrimorate (B1669518) (DMC), a metabolite of the herbicide cyclopyrimorate, showed higher inhibitory activity with an IC50 of 3.93 µM jst.go.jpnih.gov. Other commercial bleaching herbicides tested, such as mesotrione (an HPPD inhibitor) and norflurazon (a PDS inhibitor), did not inhibit HST even at much higher concentrations (1 mM) jst.go.jpnih.gov.

This data highlights the specificity of this compound and related compounds for the HST target compared to herbicides acting on different enzymes in the pathway.

Note: IC50 values are approximate and can vary depending on experimental conditions.

While information on the selectivity of this compound across a wide range of plant species in academic studies is not extensively detailed in the provided search results, its identification as an HST inhibitor provides insight into its potential spectrum of activity, primarily affecting plants where this pathway is crucial for survival. Early field experiments in the 1970s explored this compound for selective weed control in crops like wheat, barley, flax, rape, and potatoes, with varying degrees of success and crop tolerance depending on location and soil properties umanitoba.ca.

Role of this compound as a Reference Compound in Modern Herbicide Discovery Programs

This compound has played a role as a reference compound in the discovery and development of newer herbicides targeting the HST enzyme. Its known activity as an HST inhibitor provided a starting point for research programs aimed at identifying novel compounds with similar or improved activity researchgate.net.

A notable example is the discovery of cyclopyrimorate by Mitsui Chemicals Agro Inc. jst.go.jpunitedsoybean.orgmdpi.comresearchgate.net. Cyclopyrimorate, a herbicide launched in Japan in 2019, was developed as a new bleaching herbicide inhibiting HST jst.go.jpunitedsoybean.orgmdpi.com. Research indicates that the discovery program for cyclopyrimorate achieved "hit-to-lead" progress starting from this compound as a known HST inhibitor researchgate.net. Studies comparing cyclopyrimorate and its metabolite DMC with this compound in HST inhibition assays have been instrumental in confirming cyclopyrimorate's mode of action jst.go.jpnih.gov.

The use of this compound as a reference in such programs underscores its importance in validating HST as a viable herbicide target and in providing a benchmark for the biochemical efficacy of newly synthesized compounds.

Future Directions and Research Perspectives on Haloxydine

Unraveling Remaining Biochemical and Molecular Nuances of Haloxydine Action

This compound functions by inhibiting homogentisate (B1232598) solanesyltransferase (HST), a key enzyme in the plastoquinone (B1678516) (PQ) biosynthesis pathway. nih.gov HST catalyzes the combination of homogentisate (HGA) and solanesyl diphosphate (B83284) to form 2-methyl-6-solanesyl-1,4-benzoquinol, the initial step in producing plastoquinone-9, a molecule essential for photosynthesis. nih.govnih.govnih.gov The inhibition of this process leads to an accumulation of HGA and a depletion of PQ, ultimately causing the characteristic bleaching symptoms in plants. nih.gov

Research has demonstrated that this compound acts as a competitive inhibitor with respect to the HGA substrate, suggesting it functions as a "dead end" mimic of HGA, binding to the enzyme's active site. nih.govnih.gov However, its interaction concerning the second substrate, a prenyl diphosphate, is more complex. Kinetic analyses have yielded slightly different characterizations; some studies describe the inhibition as uncompetitive with respect to farnesyl diphosphate (FPP), while others classify it as mixed non-competitive. nih.govresearchgate.net This ambiguity highlights a key area for future research. Elucidating the precise kinetic model is crucial for a complete understanding of the HST catalytic mechanism and how this compound disrupts it. Further investigation into the enzyme-inhibitor complex using advanced structural biology techniques could resolve these nuances and provide a clearer picture of the molecular interactions at play.

The potency of this compound has been compared to other HST inhibitors, such as des-morpholinocarbonyl cyclopyrimorate (B1669518) (DMC), a metabolite of the commercial herbicide cyclopyrimorate. nih.gov In vitro assays have shown that DMC can be a more potent inhibitor of HST than this compound, underscoring the potential for developing more effective compounds. nih.govnih.gov

Table 1: Comparative Inhibitory Activity against Homogentisate Solanesyltransferase (HST) This interactive table provides IC₅₀ values for this compound and DMC, illustrating their relative potency as HST inhibitors based on published research findings.

| Compound | Target Enzyme Source | IC₅₀ Value (µM) | Reference |

| This compound | Arabidopsis thaliana | 9.19 | nih.gov |

| Des-morpholinocarbonyl cyclopyrimorate (DMC) | Arabidopsis thaliana | 3.93 | nih.gov |

| Des-morpholinocarbonyl cyclopyrimorate (DMC) | Chlamydomonas reinhardtii | 3.63 ± 0.53 | nih.gov |

Exploration of Novel Chemical Space for this compound-Inspired HST Inhibitors

Despite its effectiveness as an HST inhibitor, this compound has never been commercialized. mdpi.com This presents an opportunity to explore new chemical structures inspired by this compound to develop novel, potentially more effective herbicides. The validation of HST as a viable herbicide target by the successful launch of cyclopyrimorate further encourages this line of research. mdpi.com

Future discovery programs can use this compound's structure—3,5-dichloro-2,6-difluoro-4-pyridinol—as a starting point for creating new molecular scaffolds. nih.gov By employing techniques such as computational modeling, molecular docking, and combinatorial chemistry, researchers can design and synthesize new analogues. nih.govsemanticscholar.org The goal is to identify novel chemotypes that exhibit high potency against HST while potentially offering improved crop selectivity or environmental profiles. Structure-activity relationship (SAR) studies will be essential in this process, helping to identify the key chemical features required for potent HST inhibition. The discovery of cyclopyrimorate, which was developed by combining pharmacophores from different chemical classes, serves as a successful model for this type of innovative chemical design. nih.gov

Integration of this compound Research into Advanced Plant Biotechnology Approaches

Furthermore, understanding the interaction between this compound and HST is fundamental for developing herbicide-resistant crops through genetic engineering. By identifying the specific amino acid residues in the HST active site that bind to this compound, it may be possible to introduce targeted mutations that reduce the enzyme's sensitivity to the inhibitor while maintaining its catalytic function. This approach could lead to the creation of crops with built-in resistance to a new class of HST-inhibiting herbicides. Advanced techniques like metabolomics and transcriptomics can be employed to analyze the global effects of HST inhibition by this compound, offering a systems-level understanding of the plant's response. researchgate.net

Broader Implications of this compound Research for Chemical Biology and Enzyme Inhibition Theory

The story of this compound carries broader lessons for the fields of chemical biology and enzymology. The fact that its mechanism of action was not fully elucidated for more than four decades after its initial discovery highlights the complexities of target identification and the evolution of scientific techniques. researchgate.netresearchgate.net It stands as a compelling case study in the discovery process for bioactive molecules.

From the perspective of enzyme inhibition theory, this compound is an excellent example of a substrate mimic that exhibits complex kinetics with a multi-substrate enzyme. nih.gov Its behavior challenges researchers to apply and refine kinetic models that can accurately describe such interactions. The different classifications of its inhibition type (mixed vs. uncompetitive) relative to the second substrate underscore the subtleties of enzyme behavior. nih.govresearchgate.net

Table 2: Types of Reversible Enzyme Inhibition This interactive table summarizes the classical models of reversible enzyme inhibition, providing context for this compound's complex mechanism.

| Inhibition Type | Description | Effect on Vmax | Effect on Km |

| Competitive | Inhibitor binds only to the enzyme's active site, competing with the substrate. | Unchanged | Increases |

| Non-competitive | Inhibitor binds to an allosteric site, regardless of whether the substrate is bound. | Decreases | Unchanged |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex at an allosteric site. | Decreases | Decreases |

| Mixed | Inhibitor binds to an allosteric site of both the free enzyme and the enzyme-substrate complex. | Decreases | Varies (can increase or decrease) |

The study of inhibitors like this compound contributes valuable data that can inform emerging theories in enzymology, which are moving beyond classical, deterministic models to incorporate stochastic, single-molecule perspectives. nih.gov Understanding how molecules like this compound modulate enzyme function at a fundamental level is crucial for the rational design of new drugs, herbicides, and other bioactive compounds.

Q & A

Q. What is the biochemical role of Haloxydine in studying plastoquinone (PQ) and α-tocopherol (α-toc) biosynthesis pathways?

this compound (3,5-dichloro-2,6-difluoropyridin-4-ol) is a selective inhibitor of homogentisate (HGA) prenyltransferases, which catalyze key steps in PQ-9 and α-toc biosynthesis in plants and cyanobacteria . Methodologically, researchers use this compound to disrupt these pathways in model organisms like Synechocystis sp. PCC 6803, enabling comparative analysis of metabolite levels (e.g., PQ and α-toc) via HPLC or TLC coupled with phosphorimaging . For example, at 175 µM, this compound reduces α-toc levels while leaving PQ unchanged, suggesting pathway-specific inhibition .

Q. How should researchers design experiments to assess this compound’s effects on cyanobacterial cultures?

Key steps include:

- Culturing Synechocystis sp. PCC 6803 in BG-11 medium under controlled light/temperature.

- Adding this compound (e.g., 175 µM) at mid-log phase and monitoring growth via chlorophyll content .

- Quantifying metabolites (PQ, α-toc) using hydrophobic phase extraction and chromatography .

- Including controls with structurally similar inhibitors (e.g., 4-nitrobenzoate for HBA prenyltransferase inhibition) to validate specificity .

Q. What analytical techniques are recommended for quantifying this compound’s inhibitory effects?

- Thin-layer chromatography (TLC) : Separate metabolites using toluene:acetic acid:water (25:25:1, v/v) and quantify via phosphorimaging .

- Kinetic assays : Measure apparent Km and Ki values for HGA prenyltransferase inhibition. For instance, this compound exhibits competitive inhibition with Ki values of 8.5 µM (MFBQ formation) and 53 µM (FBQC formation), reflecting distinct enzyme-substrate complexes .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s impact across different biosynthetic products?

In Synechocystis, this compound reduces α-toc but not PQ, while 4-nitrobenzoate lowers PQ and increases α-toc . To address this:

- Conduct time-course experiments to track metabolite flux dynamics.

- Use radiolabeled substrates (e.g., <sup>14</sup>C-HGA) to trace pathway-specific incorporation .

- Perform structural modeling of enzyme-inhibitor interactions, as this compound’s mixed inhibition patterns suggest binding to multiple enzyme-FPP complexes .

Q. What kinetic evidence supports this compound’s dual inhibition mechanism in HGA prenyltransferase systems?

this compound acts as:

- A competitive inhibitor with respect to HGA (Ki = 8.5 µM for MFBQ formation).

- An uncompetitive inhibitor with respect to farnesyl diphosphate (FPP), indicating binding to the preformed enzyme-FPP complex . This dual mechanism is validated via Lineweaver-Burk plots and inhibition studies with structural analogs (e.g., bisphosphonates), which show converse inhibition patterns .

Q. How can researchers validate this compound’s selectivity in plant studies to avoid off-target effects?

- Compare inhibition profiles in mutant strains lacking specific prenyltransferases.

- Use cross-inhibition assays with related enzymes (e.g., UQ biosynthetic pathways) to rule out non-specific binding .

- Pair this compound with genetic knockdown models (e.g., RNAi for HGA prenyltransferases) to confirm phenotypic consistency .

Q. What experimental strategies are recommended for investigating this compound’s mixed inhibition patterns?

- Pre-steady-state kinetics : Resolve transient enzyme-inhibitor complexes using stopped-flow spectrophotometry.

- Isothermal titration calorimetry (ITC) : Measure binding affinities for this compound with enzyme-FPP complexes .

- Site-directed mutagenesis : Target residues in the HGA-binding pocket to assess structural determinants of inhibition .

Methodological Considerations

Q. How to ensure reproducibility in this compound studies across laboratories?

- Standardize inhibitor stock solutions (e.g., dissolved in DMSO at 10 mM) and storage conditions (-20°C, desiccated) .

- Report detailed protocols for metabolite extraction (e.g., hydrophilic/hydrophobic phase separation ratios) .

- Validate assays with reference inhibitors (e.g., 4-nitrobenzoate) and include negative controls (solvent-only treatments) .

Q. What are best practices for interpreting this compound’s herbicidal activity in field trials?

- Design dose-response experiments to establish EC50 values for target weeds (e.g., Oxalis latifolia) .

- Monitor soil persistence using LC-MS/MS to avoid carryover effects in subsequent crops .

- Compare this compound’s efficacy with commercial herbicides (e.g., glyphosate) under identical agronomic conditions .

Tables

Q. Table 1. Key Kinetic Parameters for this compound Inhibition

| Parameter | MFBQ Formation | FBQC Formation | Reference |

|---|---|---|---|

| Ki (µM) | 8.5 | 53 | |

| Inhibition Type | Competitive | Mixed | |

| Substrate Specificity | HGA-dependent | FPP-dependent |

Q. Table 2. Metabolite Levels in Synechocystis Under this compound Treatment

| Condition | α-Toc (µg/mL) | PQ (µg/mL) | Chlorophyll (%) | Reference |

|---|---|---|---|---|

| Control | 12.3 ± 1.2 | 8.7 ± 0.9 | 100 | |

| This compound | 5.6 ± 0.8* | 8.5 ± 1.1 | 78 ± 5 | |

| 4-Nitrobenzoate | 14.1 ± 1.5* | 4.2 ± 0.6* | 65 ± 7 |

*Values marked with * indicate statistically significant differences (p < 0.05).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.